N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide
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Overview
Description
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide is an organic compound that features a benzimidazole moiety linked to a phenyl ring, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Coupling Reactions: The benzimidazole derivative can then be coupled with a phenyl ring through a palladium-catalyzed cross-coupling reaction such as Suzuki or Heck coupling.
Acetamide Formation:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)acetamide: Lacks the ethylsulfonyl group, which might affect its solubility and reactivity.
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenylacetamide: Lacks the ethylsulfonyl group, potentially altering its biological activity.
Uniqueness
The presence of the ethylsulfonyl group in N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide may confer unique properties such as enhanced solubility, increased reactivity, or specific biological activity compared to similar compounds.
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-ethylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c1-2-30(28,29)19-13-7-16(8-14-19)15-22(27)24-18-11-9-17(10-12-18)23-25-20-5-3-4-6-21(20)26-23/h3-14H,2,15H2,1H3,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQYCJPQIAEJBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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